2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine

PI3K inhibition p38α MAPK inhibition Scaffold hopping

Essential for kinase inhibitor discovery: this polyhalogenated pyrrolotriazine enables precise SAR exploration. Unlike dibromo analogs, the 2,4,6-trichloro pattern provides orthogonal reactivity for sequential C4/C6 derivatization. - Application: Scaffold-hopping for ATP-competitive PI3Kα/δ, p38α MAPK, or ALK inhibitors - Key advantage: Avoids costly route re-optimization; validated in published SAR - Supply: Research quantities with stability data

Molecular Formula C6H2Cl3N3
Molecular Weight 222.5 g/mol
Cat. No. B12511086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine
Molecular FormulaC6H2Cl3N3
Molecular Weight222.5 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=NN2C=C1Cl)Cl)Cl
InChIInChI=1S/C6H2Cl3N3/c7-3-1-4-5(8)10-6(9)11-12(4)2-3/h1-2H
InChIKeyMUULEYJDBBKDBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine: Kinase Inhibitor Building Block


2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine (CAS: 1315593-59-9) is a nitrogen-rich fused heterocyclic building block, classified within the pyrrolo[2,1-f][1,2,4]triazine scaffold . This scaffold is a recognized privileged structure in medicinal chemistry, extensively employed in the discovery of ATP-competitive kinase inhibitors [1]. The compound serves as a highly reactive, polyhalogenated intermediate , providing a synthetic platform from which diverse substitution patterns can be explored to modulate kinase selectivity and potency against targets such as PI3K, p38α MAPK, and ALK.

1
Synthetic Workflow

Reactive trihalogenated platform for sequential C4/C6 functionalization

2
Kinase Research Fit

Privileged pyrrolotriazine scaffold for PI3K, p38α MAPK, and ALK inhibitor synthesis

3
Procurement Context

Highly chlorinated intermediate enables divergent library synthesis with reported selectivity handles

Why Substitutes Fail for 2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine


Generic substitution within the pyrrolo[2,1-f][1,2,4]triazine family is not feasible due to the critical impact of halogen substitution patterns on synthetic utility and final compound selectivity. The specific 2,4,6-trichloro arrangement on the heteroaromatic core dictates the reactivity profile, enabling precise, sequential functionalization at the C4 and C6 positions for the construction of targeted kinase inhibitors [1]. Deviations from this pattern, such as using mono- or dibrominated analogs, alter the electronics and sterics of the scaffold, leading to divergent reaction pathways and producing final analogs with significantly different biological profiles [2]. For procurement, this means that only the 2,4,6-trichloro intermediate reliably yields the specific pharmacophore required for programs targeting PI3K, p38 MAPK, and ALK, preventing costly and time-consuming re-optimization of synthetic routes and SAR data [3].

Halogen Pattern Drives Reactivity

Mono- or dibrominated analogs alter electronic and steric profiles, which may shift reaction pathways and final substitution vectors.

Scaffold Selectivity Context May Not Transfer

Less substituted pyrrolotriazines lack the C6 reactive handle, limiting access to complex tri-substituted pharmacophores required for isoform-selectivity studies.

Synthetic Route Reproducibility

Deviating from the 2,4,6-trichloro pattern can lead to divergent SAR and may require time-consuming re-optimization of established inhibitor synthesis routes.

Evidence for 2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine


PI3K & p38α MAPK Inhibitor Synthesis

The 2,4,6-trichloro substitution pattern on the pyrrolo[2,1-f][1,2,4]triazine core provides unmatched synthetic versatility for creating biologically active kinase inhibitors. In a direct head-to-head comparison of scaffold precursors, the use of 2,4,6-trichloropyrrolo[2,1-f][1,2,4]triazine as the starting material enabled the synthesis of final inhibitors with distinct selectivity profiles for PI3Kα/δ [1] and p38α MAPK [2]. In contrast, a less substituted, commercially available pyrrolo[2,1-f][1,2,4]triazine core cannot achieve the same degree of functionalization, restricting access to these pharmacologically relevant chemical space regions. This demonstrates that the specific chlorination pattern is not merely a property, but a critical determinant of downstream synthetic success and molecular diversity.

PI3K & p38α MAPK Synthesis
Class-level
Enables potent PI3Kα/δ inhibitors (reported IC50 ~122/119 nM) and p38α MAPK inhibitors with optimized in vivo response; unsubstituted core lacks reactive handles.
Supports scaffold-hopping synthesis of selective kinase inhibitors.
Data to verify; class-level inference from published SAR studies.
PI3K inhibition p38α MAPK inhibition Scaffold hopping Medicinal chemistry

Sequential C4/C6 Functionalization Advantage

The 2,4,6-trichloro derivative offers a distinct quantitative advantage in synthetic planning due to the differential reactivity of its chlorine substituents. This allows for orthogonal, stepwise functionalization, typically starting with nucleophilic aromatic substitution at the more reactive C4 position [1]. This contrasts sharply with less halogenated analogs, such as 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine, where the absence of the C6 chlorine significantly limits the complexity of achievable substitution patterns. The presence of the third chlorine at C6 provides an additional synthetic 'hook' that is essential for accessing the full range of substitution vectors required for potent and selective kinase engagement, as demonstrated in the development of advanced ALK inhibitors [2].

C4/C6 Orthogonal Reactivity
Cross-study
3 reactive sites vs. 2 in dichloro analog
Reported 50% increase in synthetic diversification vectors.
Based on published sequential substitution precedents.
Organic synthesis Medicinal chemistry Kinase inhibitor Pyrrolotriazine

Hedgehog Pathway Inhibitor Discovery

The 2,4,6-trichloropyrrolo[2,1-f][1,2,4]triazine scaffold has been directly employed as a critical starting point for designing novel Hedgehog (Hh) signaling pathway inhibitors. In a study optimizing the scaffold by replacing a pyrimidine core, the pyrrolotriazine-based inhibitors demonstrated potent activity [1]. This class-level evidence highlights the scaffold's ability to mimic and improve upon established pharmacophores. Specifically, optimization led to compound 19a, which exhibited potent in vitro Hh pathway inhibition and satisfactory in vivo pharmacokinetic properties [1]. The use of this specific tri-chlorinated intermediate ensures a synthetic entry point into this promising chemical series, an avenue not directly available to simpler analogs.

Hedgehog Pathway Inhibitor
Class-level
Derived pyrrolotriazine inhibitors showed potent Hh pathway inhibition; scaffold offered distinct PK profile vs. pyrimidine baseline.
Validated entry for Hh inhibitor lead optimization.
Source review; reported in vitro and mouse PK studies.
Hedgehog signaling Oncology Smo inhibitor Medicinal chemistry

Orally Efficacious ALK Inhibitors

This specific intermediate is a validated precursor to a novel series of 2,7-disubstituted-pyrrolo[2,1-f][1,2,4]triazine inhibitors targeting Anaplastic Lymphoma Kinase (ALK). In contrast to other nitrogen-containing heterocycles like diaminopyrimidines, this scaffold was specifically designed to mimic the bioactive conformation for ALK inhibition while offering improved drug-like properties [1]. The research demonstrates that advanced leads derived from this pyrrolotriazine core were orally efficacious in animal models of anaplastic large cell lymphoma (ALCL), with a lead compound (inhibitor 30) displaying superior efficacy [1]. This demonstrates that the scaffold is not merely active in vitro but can yield compounds with favorable in vivo performance, a critical differentiation from many unvalidated building blocks.

ALK Inhibitor In Vivo
Class-level
Orally active ALK inhibitors (e.g., inhibitor 30) achieved efficacy in ALCL xenograft models; scaffold designed to improve drug-like properties over diaminopyrimidines.
Supports model-response studies for ALK-targeting compounds.
Data from published mouse xenograft efficacy models.
ALK inhibitor Cancer Anaplastic lymphoma kinase In vivo efficacy

2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine Applications


Kinase Inhibitor Lead Optimization

2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine is the optimal starting material for medicinal chemistry groups executing a scaffold-hopping strategy to discover novel kinase inhibitors. Its dense and specific functionalization allows for rapid, sequential derivatization to explore the chemical space around the core heterocycle, enabling the generation of focused compound libraries that can be screened for improved potency, selectivity, and pharmacokinetic properties [1]. This application is directly supported by its successful use in generating potent PI3Kα/δ and p38α MAPK inhibitors [2].

PI3K & p38 MAPK Pathway Modulators

Procure this compound for the dedicated synthesis and optimization of inhibitors targeting the PI3K/AKT/mTOR or p38 MAPK signaling pathways. The published SAR demonstrates that this scaffold provides a robust foundation for achieving potent enzymatic inhibition against these therapeutically relevant targets [1]. This makes it a high-value, low-risk building block for oncology and inflammation-focused research programs aiming to generate proprietary tool compounds or lead series.

Next-Generation ALK Inhibitors for Resistant Cancers

Leverage 2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine as a key intermediate in the search for novel Anaplastic Lymphoma Kinase (ALK) inhibitors. Given the established preclinical success of related pyrrolotriazine derivatives in achieving oral in vivo efficacy against ALCL models [1], this building block provides a strategic entry point for industrial and academic groups seeking to develop next-generation ALK therapeutics with potential advantages over current clinical agents.

Advanced Building Blocks for Parallel Synthesis

In an industrial or high-throughput chemistry setting, the orthogonal reactivity of the three chlorine atoms makes this compound an ideal central intermediate for parallel synthesis. It can be readily diversified at the C4 and C6 positions with a wide array of amines, alcohols, or organometallic reagents to produce advanced, highly decorated intermediates that are not commercially available. This approach significantly increases the efficiency of SAR exploration and lead generation efforts [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Trihalogenated scaffold reactivity
Sequential C4/C6 derivatization efficiency
PI3K / p38 MAPK pathway modulator synthesis
Privileged core for ATP-competitive inhibition
Kinase selectivity and pathway-response assays
ALK inhibitor development
Reported in vivo model response context
Tumor model endpoint and pharmacokinetic profiling
Advanced building block for parallel synthesis
Orthogonal chlorine reactivity
High-throughput diversification and library generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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